

Independent Verification of SARS-CoV-2-IN-83

Activity: A Comparative Guide

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Compound of Interest

Compound Name: SARS-CoV-2-IN-83

Cat. No.: B15135654

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound **SARS-CoV-2-IN-83** with other known inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The data presented is based on standardized in vitro assays to ensure a reliable comparison of antiviral potency.

Comparative Activity of Mpro Inhibitors

The inhibitory activity of **SARS-CoV-2-IN-83** and other reference compounds was assessed using a fluorescence resonance energy transfer (FRET) assay. This assay measures the cleavage of a specific peptide substrate by Mpro, and the inhibition of this process is quantified as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.

Compound	Target	IC50 (μM)	Assay Type
SARS-CoV-2-IN-83	SARS-CoV-2 Mpro	0.058	FRET Assay
GC376[1][2]	SARS-CoV-2 Mpro	0.026 - 0.89	FRET Assay
Boceprevir[3]	SARS-CoV-2 Mpro	7.6 - 748.5 (nM)	Various
Telaprevir[3]	SARS-CoV-2 Mpro	7.6 - 748.5 (nM)	Various
N3[4]	SARS-CoV-2 Mpro	Not specified	Covalent Binding
Ensitrelvir	SARS-CoV-2 Mpro	Not specified	Non-covalent Binding

Experimental Protocols

In Vitro Mpro FRET Assay

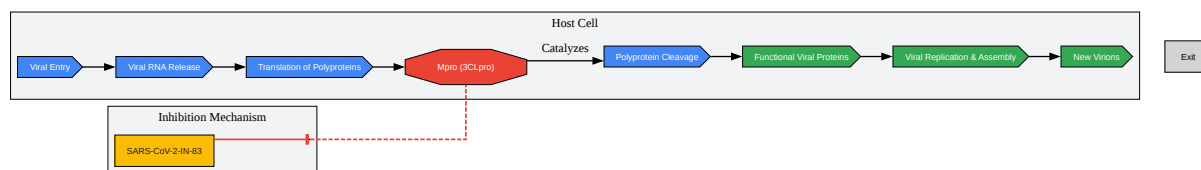
The enzymatic activity of SARS-CoV-2 Mpro was monitored using a FRET-based cleavage assay. The reaction mixture contained recombinant SARS-CoV-2 Mpro and a fluorogenic substrate peptide. The test compounds, including **SARS-CoV-2-IN-83** and reference inhibitors, were pre-incubated with the enzyme before the addition of the substrate. The rate of fluorescence increase, corresponding to substrate cleavage, was measured over time. IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Antiviral Assay

To assess the antiviral activity in a cellular context, a plaque reduction assay was performed using Vero E6 cells. Cells were infected with SARS-CoV-2 in the presence of varying concentrations of the test compounds. After an incubation period, the cells were fixed and stained to visualize viral plaques. The EC₅₀ value, representing the concentration at which a 50% reduction in viral plaques is observed, was calculated.

Mechanism of Action: Targeting Viral Replication

SARS-CoV-2-IN-83 is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the processing of viral polyproteins into functional proteins required for viral replication and transcription. By binding to the active site of Mpro, **SARS-CoV-2-IN-83** blocks its proteolytic activity, thereby halting the viral life cycle.

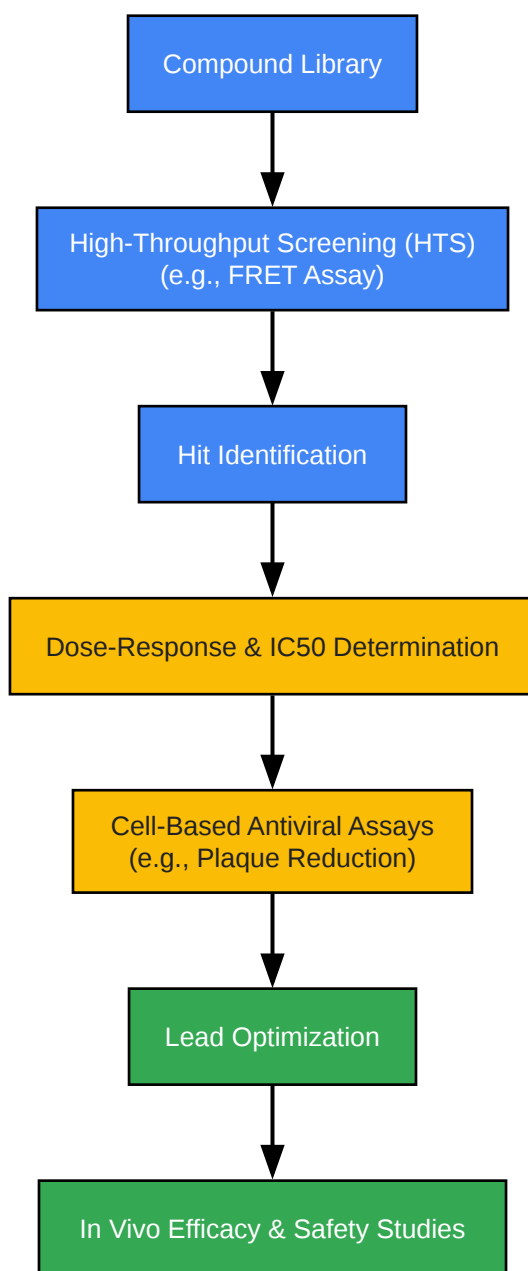


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Caption: SARS-CoV-2 replication cycle and the inhibitory action of **SARS-CoV-2-IN-83** on the main protease (Mpro).

Experimental Workflow for Inhibitor Screening

The process for identifying and validating potential SARS-CoV-2 inhibitors like **SARS-CoV-2-IN-83** involves a multi-step approach, starting from a large compound library and progressively narrowing down to the most promising candidates.



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Caption: A generalized workflow for the discovery and development of SARS-CoV-2 inhibitors.

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